

Dodemorph Acetate: Application Notes and Protocols for Plant Pathology Research

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Compound of Interest

Compound Name: *Dodemorph acetate*

Cat. No.: *B1199084*

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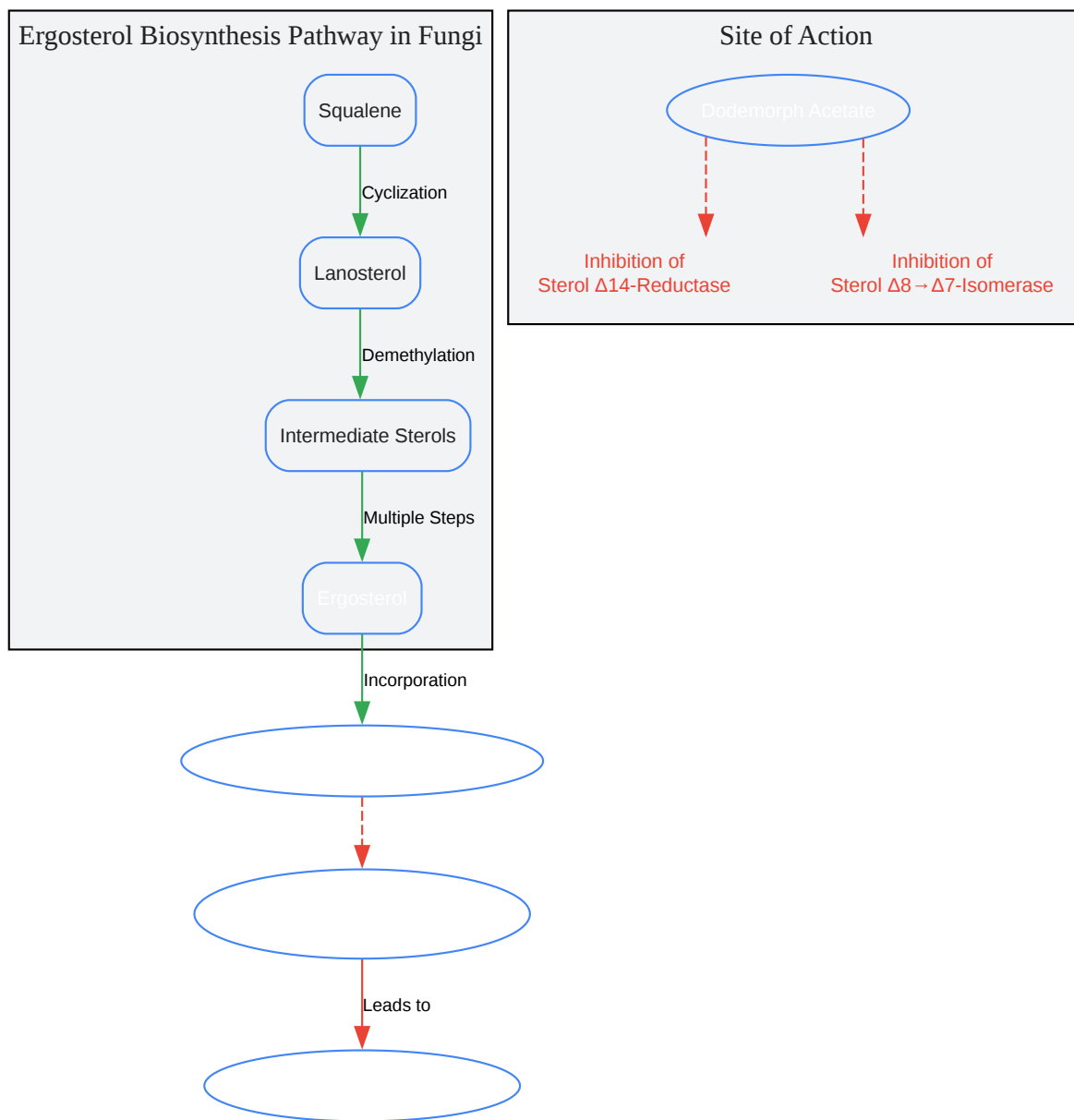
Introduction

Dodemorph acetate is a systemic morpholine fungicide recognized for its efficacy against a range of fungal plant pathogens, most notably powdery mildew.[1][2] As a member of the morpholine chemical class, its mode of action centers on the disruption of sterol biosynthesis within fungal cell membranes, a critical process for fungal growth and development.[3][4][5][6] This document provides detailed application notes and experimental protocols for the use of **Dodemorph acetate** in plant pathology research, with a focus on its application against powdery mildew on ornamental plants such as roses.

Mechanism of Action

Dodemorph acetate acts as a sterol biosynthesis inhibitor (SBI).[3][6] Specifically, it targets and inhibits two key enzymes in the ergosterol biosynthesis pathway: sterol $\Delta 8 \rightarrow \Delta 7$ -isomerase and $\Delta 14$ -reductase.[4][7] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, **Dodemorph acetate** disrupts membrane integrity and function, ultimately leading to the cessation of fungal growth and cell death.[5][8] This systemic action allows the fungicide to be absorbed by the plant and translocated within its tissues, providing both protective and curative effects against established infections.[3][6]

Signaling Pathway of Sterol Biosynthesis Inhibition



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Caption: Mechanism of action of **Dodemorph acetate**.

Quantitative Data on Efficacy

The following table summarizes the efficacy of **Dodemorph acetate** in controlling powdery mildew (*Podosphaera pannosa*) on roses from a research study.

Treatment	Application Rate	Disease Incidence Reduction (%)	Disease Severity Reduction (%)	Reference
Dodemorph acetate (Meltatox®)	2.5 ml/L	33.7	86.7	[1]
Untreated Control	N/A	0	0	[1]

Experimental Protocols

In Vitro Antifungal Activity Assay

This protocol is a general guideline for assessing the direct inhibitory effect of **Dodemorph acetate** on fungal spore germination.

1. Materials:

- **Dodemorph acetate** (analytical grade)
- Sterile distilled water
- Fungal spores of the target pathogen (e.g., *Podosphaera pannosa*)
- Microscope slides with concavities
- Humid chamber (e.g., a petri dish with moist filter paper)
- Micropipettes

- Hemocytometer
- Microscope

2. Procedure:

- Preparation of **Dodemorph Acetate** Solutions: Prepare a stock solution of **Dodemorph acetate** in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions in sterile distilled water to achieve a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control solution with the solvent alone should also be prepared.
- Spore Suspension Preparation: Collect fresh fungal spores and suspend them in sterile distilled water. Adjust the concentration of the spore suspension to approximately 1×10^5 spores/mL using a hemocytometer.
- Incubation: Place a drop of each **Dodemorph acetate** dilution and the control solution onto separate concavity slides. Add a drop of the spore suspension to each solution on the slides.
- Incubation: Place the slides in a humid chamber and incubate at a temperature optimal for the specific fungus (typically 20-25°C) for 24-48 hours.
- Assessment: After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore. For each concentration, count at least 100 spores and calculate the percentage of germination inhibition using the following formula:
 - Percentage Inhibition = $[(C - T) / C] \times 100$
 - Where C = percentage of germination in the control, and T = percentage of germination in the treatment.
- Data Analysis: Determine the EC50 value (the concentration that inhibits 50% of spore germination) using probit analysis or other appropriate statistical methods.

In Vivo Efficacy Trial (Whole Plant Assay)

This protocol outlines a method for evaluating the efficacy of **Dodemorph acetate** in controlling powdery mildew on whole plants, such as roses, in a greenhouse setting.

1. Materials:

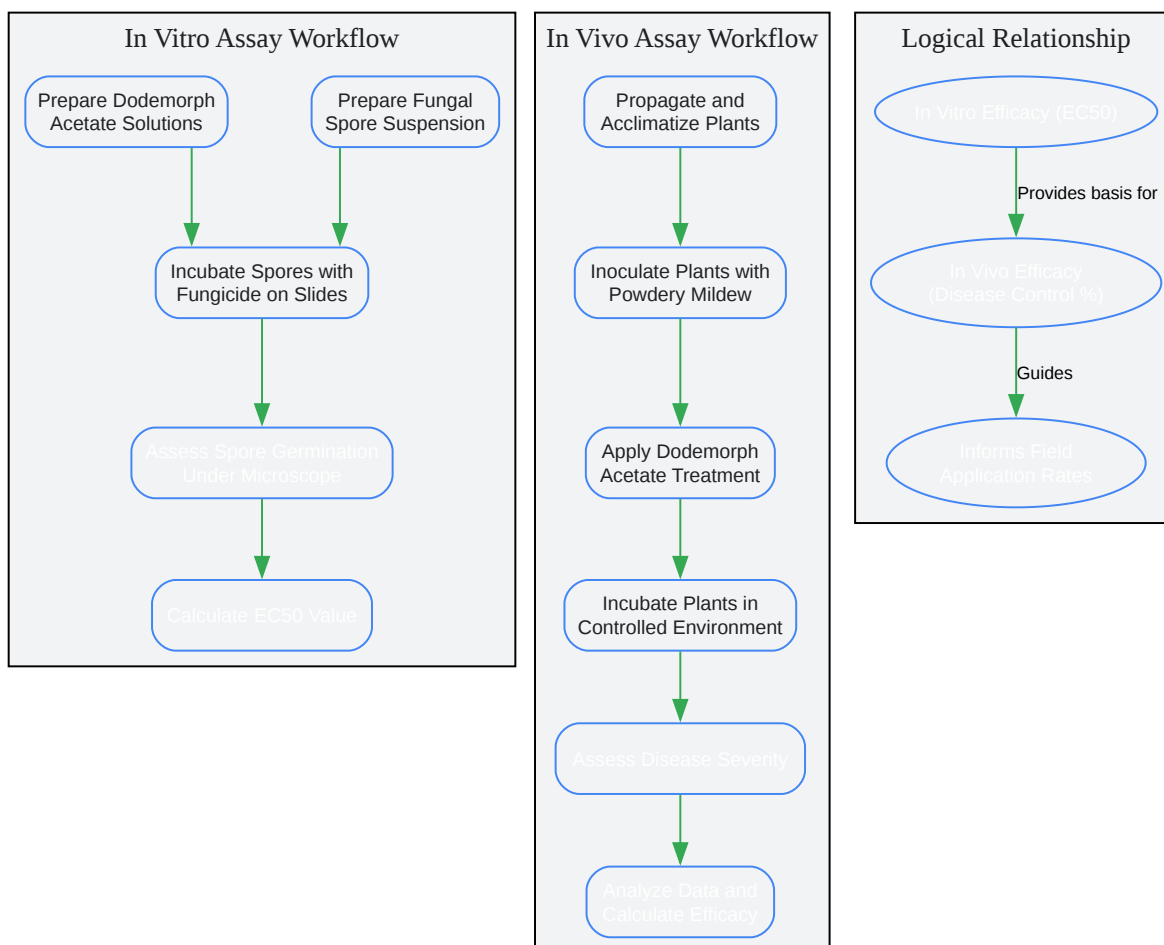
- Healthy, susceptible host plants (e.g., rose variety 'A one')[9]
- **Dodemorph acetate** formulation (e.g., MONUMENT® 400 EC containing 400 g/L **Dodemorph Acetate**)[6]
- Powdery mildew inoculum (*Podosphaera pannosa*)
- Pressurized sprayer
- Greenhouse or controlled environment chamber
- Disease assessment scale

2. Procedure:

- Plant Propagation and Acclimatization: Grow plants to a suitable size for experimentation. Ensure uniform growth conditions for all plants.
- Inoculation: Inoculate the plants with a fresh suspension of powdery mildew conidia. This can be done by gently shaking infected leaves over the healthy plants or by spraying a conidial suspension (e.g., 1×10^5 conidia/mL).
- Treatment Application:
 - Curative Application: Apply **Dodemorph acetate** treatments 24-48 hours after inoculation.
 - Protective Application: Apply **Dodemorph acetate** treatments 24-48 hours before inoculation.
 - Prepare the spray solution according to the manufacturer's recommendations or desired experimental concentrations. For example, a common application rate for a 400 g/L EC formulation is 2-2.5 L/ha in 1000 L of water, which translates to approximately 2-2.5 ml/L. [6] A control group should be sprayed with water only.
 - Spray the plants until runoff, ensuring thorough coverage of all leaf surfaces.

- Incubation: Maintain the plants in a greenhouse or growth chamber with conditions favorable for powdery mildew development (e.g., 20-25°C, high relative humidity).
- Disease Assessment:
 - Begin assessing disease severity 7-14 days after inoculation and continue at regular intervals (e.g., weekly).
 - Use a disease severity rating scale. For example, a 0-5 scale where:
 - 0 = No disease
 - 1 = 1-10% leaf area affected
 - 2 = 11-25% leaf area affected
 - 3 = 26-50% leaf area affected
 - 4 = 51-75% leaf area affected
 - 5 = >75% leaf area affected
 - Calculate the Percent Disease Index (PDI) for each treatment group.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects. Calculate the percentage of disease control for each treatment compared to the untreated control.

Experimental Workflow and Logical Relationships



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Caption: Workflow for in vitro and in vivo testing.

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